molecular formula C20H15F3N6O3 B2507985 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847385-69-7

2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2507985
CAS No.: 847385-69-7
M. Wt: 444.374
InChI Key: ZGGRACACXWPLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features a 3-methoxyphenyl substituent at position 3 of the triazolopyrimidine ring and an N-[3-(trifluoromethyl)phenyl]acetamide group at position 6. While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., triazolopyrimidine derivatives) are often explored for their biological activity, such as enzyme inhibition or receptor modulation . The methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups are critical for tuning electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-32-15-7-3-6-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-5-2-4-12(8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRACACXWPLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazolopyrimidine core.

    Attachment of the trifluoromethylphenyl group: This is usually done through a coupling reaction, where the trifluoromethylphenyl group is attached to the acetamide moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit potent antimicrobial properties. Studies have shown that derivatives of triazoles can act against a range of bacteria and fungi. For instance, compounds with trifluoromethyl groups have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Strains
Compound A0.125S. aureus
Compound B1E. coli
Compound C0.5C. albicans

Anticancer Potential

The compound's structure suggests it may interact with various biological pathways involved in cancer progression. Triazole derivatives have been investigated for their cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). Preliminary results indicate that certain analogs exhibit significant cytotoxicity, suggesting potential for further development in cancer therapeutics .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazole derivatives on MCF-7 cells, specific compounds demonstrated IC50 values ranging from 10 to 50 μM, indicating moderate to high activity against these cancer cells .

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Interaction studies reveal that the compound may serve as an inhibitor for various biological targets, including enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

The methoxy group in the target may improve aqueous solubility relative to non-polar substituents (e.g., benzyl in ).

Steric and Binding Considerations: The 2,4-dimethylphenyl group in introduces ortho-methyl groups, which may restrict rotational freedom and alter binding pocket interactions.

In contrast, the furan in may lower LogP (~2.8 estimated).

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 847385-31-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15F3N6O3C_{20}H_{15}F_{3}N_{6}O_{3} with a molecular weight of approximately 433.4 g/mol. The structure includes a triazolopyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H15F3N6O3C_{20}H_{15}F_{3}N_{6}O_{3}
Molecular Weight433.4 g/mol
IUPAC NameThis compound
CAS Number847385-31-3

Antibacterial Activity

Research has indicated that compounds with similar triazole structures exhibit significant antibacterial properties. For instance, derivatives containing trifluoromethyl groups have shown broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1–8 µg/mL against multiple pathogens .

Anticancer Activity

Studies have demonstrated that triazolopyrimidine derivatives can induce apoptosis in cancer cell lines. A related compound was found to have an IC50 value of 9.1 µg/mL against MCF-7 breast cancer cells . The mechanism of action typically involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of triazolopyrimidine derivatives has been highlighted in various studies. The compounds showed significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a promising application in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that related triazolopyrimidine compounds exhibit cytotoxic effects on several cancer cell lines including A549 and MCF-7. The mechanisms include the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Research indicates that these compounds can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which may be linked to their anti-proliferative effects .
  • Comparative Studies : When compared with traditional antibiotics and anti-inflammatory drugs, triazolopyrimidine derivatives often show superior efficacy against resistant strains of bacteria and lower toxicity profiles in preliminary studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.